molecular formula C10H19NO2 B12997333 Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate

Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate

Cat. No.: B12997333
M. Wt: 185.26 g/mol
InChI Key: QFTXURHPRNEMEC-CIUDSAMLSA-N
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Description

Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the use of ®-carvone as a chiral pool starting material. The synthesis includes key steps such as 1,4-Michael conjugate addition, regio- and stereoselective aldol condensation, and Wittig olefination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo stereoselective reactions and interact with biological molecules makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m0/s1

InChI Key

QFTXURHPRNEMEC-CIUDSAMLSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](C[C@@H]1C)N

Canonical SMILES

CCOC(=O)C1CCC(CC1C)N

Origin of Product

United States

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